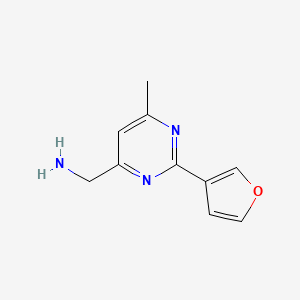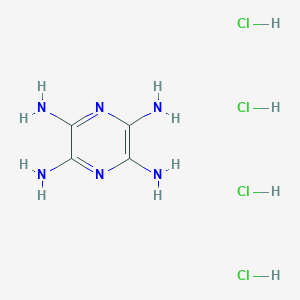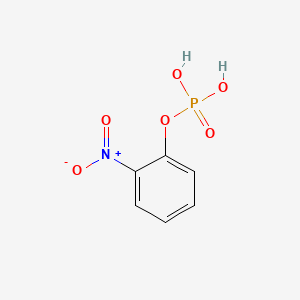
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride is a chemical compound with a pyridine ring structure substituted with aminomethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with aminomethyl reagents under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions may include heating and stirring to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.
4,6-Dimethyl-2-pyridinecarboxaldehyde: Precursor in the synthesis of the compound.
5-Hydroxymethylfurfural: Another compound with similar functional groups.
Uniqueness
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
5-(aminomethyl)-4,6-dimethylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-5-3-8(10)11-6(2)7(5)4-9;/h3H,4,9H2,1-2H3,(H2,10,11);1H |
InChI Key |
MMLZDOMJARWPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CN)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)
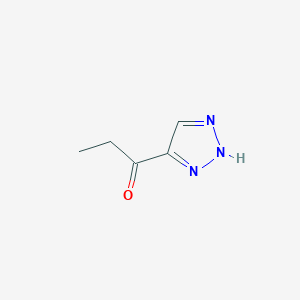

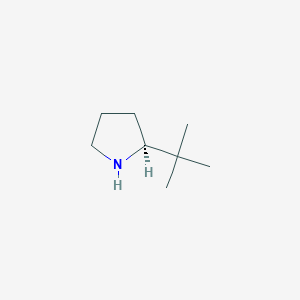
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
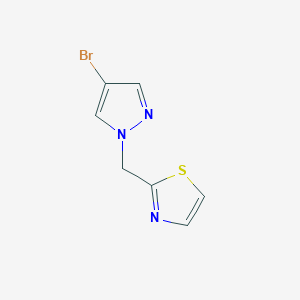
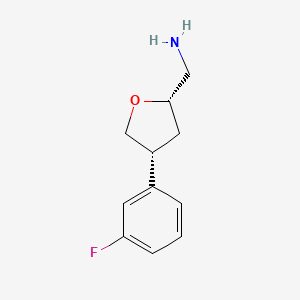
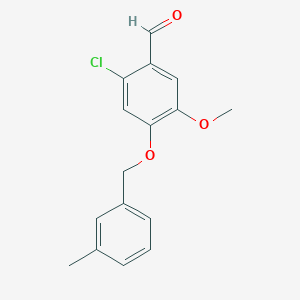
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

